molecular formula C₈H₈N₆O₂S₄ B1142829 N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 99055-56-8

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B1142829
CAS RN: 99055-56-8
M. Wt: 348.45
InChI Key:
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Description

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, also known as N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, is a useful research compound. Its molecular formula is C₈H₈N₆O₂S₄ and its molecular weight is 348.45. The purity is usually 95%.
BenchChem offers high-quality N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

NSC327174 has been studied for its potential as an antitumor agent . Research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects on various human cancer cell lines, including chronic myelogenous leukemia (CML). The presence of a nitrothiazole moiety in the compound’s structure has shown a striking effect in inhibiting the Bcr-Abl tyrosine kinase, which is a target for CML treatment .

Antinociceptive Effects

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antinociceptive properties . These compounds have shown promising results in reducing pain through their action on nociceptive pathways in the nervous system. They have been tested against mechanical, thermal, and chemical stimuli, indicating potential applications in pain management .

Kinase Inhibition

The compound’s ability to inhibit kinases, particularly the Abl protein kinase, suggests its use in targeted cancer therapies . Kinase inhibitors are crucial in the treatment of cancers where specific kinases are known to be involved in disease progression .

Enzyme Interaction

NSC327174 may interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes. This interaction could lead to applications in treating glaucoma , epilepsy , and altitude sickness , as well as serving as a diuretic .

Molecular Synthesis

The compound serves as an intermediate in the synthesis of other molecules, indicating its role in chemical synthesis and drug development . It can be used to create more complex compounds with various biological activities .

Biosensing Applications

While direct information on NSC327174’s application in biosensing is not available, related compounds with thiadiazole structures have been utilized in biosensing technologies . These applications include detecting microorganisms in food and water, showcasing the versatility of thiadiazole derivatives .

properties

IUPAC Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWAAPUQRGFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SSC2=NN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

CAS RN

99055-56-8
Record name N,N-(5,5-((Hydrosulfonylamino)sulfonyl)bis(1,3,4-thiadiazole-5,2-diyl))diacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099055568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAZOLAMIDE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3OV618DDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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